FPR-A14 vs. WRW4: Functional Selectivity Evidence via Antagonist Insensitivity in N2a Differentiation
FPR-A14-induced N2a cell differentiation is not blocked by the FPR2-selective antagonist WRW4, demonstrating that this functional response proceeds primarily through FPR1 activation rather than FPR2 [1]. In contrast, the FPR1 antagonists Boc-MLF and cyclosporin H significantly inhibit FPR-A14-induced differentiation [2].
| Evidence Dimension | Antagonist inhibition of FPR-A14-induced N2a differentiation |
|---|---|
| Target Compound Data | FPR-A14 (10 μM) induced 93.3% differentiation in N2a cells |
| Comparator Or Baseline | WRW4 (40 μM, FPR2 antagonist): no significant effect on FPR-A14-induced differentiation; Boc-MLF (40 μM, FPR1 antagonist): significant inhibition; Cyclosporin H (40 μM, FPR1 antagonist): significant inhibition |
| Quantified Difference | FPR2 antagonist WRW4 produces no significant inhibition vs. significant inhibition by FPR1 antagonists |
| Conditions | Mouse neuroblastoma N2a cells; 30 min pre-incubation with antagonists followed by FPR-A14 exposure |
Why This Matters
This differential antagonist sensitivity provides a functional assay to distinguish FPR1-mediated from FPR2-mediated cellular responses, enabling researchers to dissect receptor-specific contributions in inflammation models.
- [1] Butler M, Sanmugalingam D, Burton L, et al. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies. PLoS ONE. 2019;14(6):e0217815. Fig 6C. View Source
- [2] Butler M, Sanmugalingam D, Burton L, et al. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies. PLoS ONE. 2019;14(6):e0217815. View Source
